molecular formula C23H21N3O2S2 B3291579 N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]biphenyl-4-sulfonamide CAS No. 873010-03-8

N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]biphenyl-4-sulfonamide

Cat. No. B3291579
CAS RN: 873010-03-8
M. Wt: 435.6 g/mol
InChI Key: FDFBVYDFGSMFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]biphenyl-4-sulfonamide” is a complex organic compound. It contains a pyridinyl group, a thiazolyl group, and a sulfonamide group attached to a biphenyl group . These groups are common in many pharmaceuticals and could potentially have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridinyl and thiazolyl rings, the introduction of the methyl group, and the coupling of these rings to the biphenyl group . The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the pyridinyl, thiazolyl, and sulfonamide groups could lead to interesting structural features, such as the ability to form hydrogen bonds .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions . For example, the pyridinyl and thiazolyl rings might be able to participate in electrophilic substitution reactions, while the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar sulfonamide group could increase its solubility in water, while the aromatic rings could contribute to its stability .

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]biphenyl-4-sulfonamide in lab experiments is its ability to selectively target cancer cells. This allows for more accurate and specific testing of its anticancer activity. However, one limitation is that its mechanism of action is not fully understood, which may hinder further research.

Future Directions

There are several future directions for research involving N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]biphenyl-4-sulfonamide. One area of interest is its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is the development of more potent analogues of this compound with improved anticancer activity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]biphenyl-4-sulfonamide has been the subject of several scientific studies due to its potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have also demonstrated its ability to inhibit tumor growth and metastasis in animal models.

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activities . As with any chemical, appropriate precautions should be taken when handling it to avoid potential health risks .

properties

IUPAC Name

N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-17-22(29-23(26-17)20-8-5-14-24-16-20)13-15-25-30(27,28)21-11-9-19(10-12-21)18-6-3-2-4-7-18/h2-12,14,16,25H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFBVYDFGSMFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]biphenyl-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]biphenyl-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]biphenyl-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]biphenyl-4-sulfonamide
Reactant of Route 5
N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]biphenyl-4-sulfonamide
Reactant of Route 6
N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]biphenyl-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.